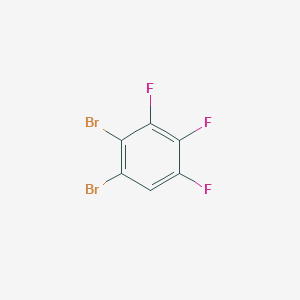

1,2-Dibromo-3,4,5-trifluorobenzene

説明

Significance of Halogenated Benzenes in Contemporary Organic Synthesis

Halogenated benzenes, or haloarenes, are fundamental precursors and intermediates in industrial organic chemistry. numberanalytics.com Their importance stems from the reactivity of the carbon-halogen bond, which allows for the introduction of a wide array of functional groups through reactions such as nucleophilic substitution and, more prominently, transition-metal-catalyzed cross-coupling reactions. acs.orgncerthelp.com This versatility makes them essential in the synthesis of complex molecules for pharmaceuticals, agrochemicals like pesticides, and advanced materials such as polymers and dyes. numberanalytics.comphysicsandmathstutor.com

The presence of halogen substituents modifies the electronic properties of the benzene (B151609) ring. While aryl halides are generally less reactive towards traditional nucleophilic substitution compared to alkyl halides, their reactivity can be enhanced by the presence of electron-withdrawing groups. ncerthelp.com In electrophilic substitution reactions, halogen substituents are deactivating yet direct incoming electrophiles to the ortho and para positions. stackexchange.comlibretexts.org This directing effect is crucial for controlling the regioselectivity of synthesis, allowing for the construction of specific isomers of polysubstituted aromatic compounds.

Structural Isomerism and Positional Halogen Effects in Dibromotrifluorobenzenes

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. libretexts.org For dibromotrifluorobenzene (C₆HBr₂F₃), numerous positional isomers exist, where the five halogen atoms are arranged differently around the benzene ring. 1,2-Dibromo-3,4,5-trifluorobenzene is one specific example of such an isomer.

Inductive Effect: Halogens are more electronegative than carbon and pull electron density away from the aromatic ring, deactivating it towards electrophilic attack. libretexts.org

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the π-system of the ring. This effect counteracts the inductive withdrawal to some extent and is responsible for directing incoming electrophiles to the ortho and para positions relative to the halogen. youtube.com

In a polyhalogenated ring like this compound, these effects are cumulative. The fluorine atoms exert a stronger inductive pull than bromine atoms. The relative arrangement of the five halogens creates a unique electronic environment on the single remaining hydrogen-substituted carbon and on the carbon atoms bearing the halogens, defining the molecule's potential for further functionalization. Furthermore, non-covalent interactions, such as halogen-π interactions, are influenced by the type and position of halogens, with larger halogens like bromine and iodine forming stronger interactions. nih.gov

Overview of Research Trajectories for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for its isomers provide insight into its potential applications and areas of scientific interest. These polyhalogenated compounds are primarily investigated as building blocks for more complex functional molecules.

For instance, the related isomer 1-bromo-2,4,5-trifluorobenzene has been utilized in the synthesis of various trifluorobenzoic acids and as a precursor for organomagnesium reagents (Grignard reagents), which are powerful tools for forming new carbon-carbon bonds. sigmaaldrich.com Another isomer, 5-bromo-1,2,3-trifluorobenzene (also known as 1-bromo-3,4,5-trifluorobenzene), is employed as a synthetic intermediate and has been used as a model compound in studies developing new reaction methodologies, such as cryo-flow lithium-halogen exchange processes. magritek.com The synthesis of this isomer often starts from materials like 2,3,4-trifluoro aniline (B41778). google.com

These examples underscore the primary research interest in dibromotrifluorobenzenes as versatile scaffolds. Investigations typically focus on selectively reacting one of the carbon-bromine bonds, often via metal-halogen exchange or cross-coupling reactions, to introduce new substituents while leaving the more robust carbon-fluorine bonds intact. This allows for the stepwise construction of highly substituted and electronically tuned aromatic systems for use in materials science and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

The following table summarizes key identifiers and properties for the compound. Note that different databases may list different IUPAC names or CAS numbers for structurally similar isomers. The data presented corresponds to the structure with bromine atoms at positions 1 and 2, and fluorine atoms at positions 3, 4, and 5.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 17299-94-4 | sigmaaldrich.com |

| Molecular Formula | C₆HBr₂F₃ | sigmaaldrich.com |

| Molecular Weight | 289.88 g/mol | sigmaaldrich.com |

| InChI Key | NTYZYDKXGZFYGE-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% (typical) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-3,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYZYDKXGZFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378821 | |

| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-94-4 | |

| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights of 1,2 Dibromo 3,4,5 Trifluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and the reactivity of 1,2-dibromo-3,4,5-trifluorobenzene in these reactions is heavily dictated by the electronic properties of its halogen substituents.

Influence of Fluorine and Bromine Substituents on SNAr Reactivity

The presence of both fluorine and bromine atoms on the benzene (B151609) ring of this compound creates a complex electronic environment that significantly influences its susceptibility to nucleophilic attack. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comresearchgate.net This effect polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com This increased electrophilicity of the ring carbons is a key factor in activating the molecule for SNAr reactions. nih.gov

The bromine atoms, while also electron-withdrawing, are less electronegative than fluorine. Their primary influence is as leaving groups. In gas-phase reactions of polyfluorobromobenzenes with carbon-centered nucleophiles, competition between the loss of fluoride (B91410) and bromide has been observed. nih.gov However, in many solution-phase SNAr reactions on highly halogenated benzenes, the fluorine atoms are preferentially displaced by nucleophiles. nih.gov The presence of multiple electron-withdrawing fluorine atoms enhances the reactivity of the entire aromatic system towards nucleophilic attack. nih.gov

Meisenheimer Complex Formation and Stabilization in Polyhalogenated Arenes

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a reaction adduct between the electron-deficient arene and the attacking nucleophile. wikipedia.orgchemeurope.com This intermediate is a negatively charged species where the aromaticity of the ring is temporarily disrupted as the carbon at the site of attack becomes sp3-hybridized. libretexts.org The stability of this complex is paramount to the facility of the SNAr reaction. doubtnut.com

In polyhalogenated arenes like this compound, the numerous electron-withdrawing halogen substituents play a critical role in stabilizing the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org The strong inductive effect of the fluorine atoms is particularly effective at delocalizing the negative charge across the aromatic ring, thereby lowering the energy of the intermediate. stackexchange.com This stabilization is most pronounced when the electron-withdrawing groups are positioned ortho and para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the substituent. libretexts.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and this compound serves as a versatile substrate in these transformations. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. researchgate.net

In the context of this compound, the Suzuki-Miyaura coupling offers a method for the selective formation of C-C bonds at the positions of the bromine atoms. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, which is generally the rate-determining step. libretexts.org The reactivity of the halide in this step follows the order I > Br > Cl >> F. This significant difference in reactivity allows for the selective coupling at the C-Br bonds while leaving the C-F bonds intact.

Systematic studies on the Suzuki-Miyaura cross-coupling of polyhalogenated pyridines have shown that the reaction proceeds with a degree of regioselectivity, allowing for the controlled introduction of aryl groups. beilstein-journals.org For this compound, it is expected that the Suzuki-Miyaura coupling would proceed sequentially, first at one of the C-Br bonds and then, under more forcing conditions or with a different catalyst system, potentially at the second C-Br bond. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to control the extent of substitution. mdpi.com

Table 1: Key Parameters of the Suzuki-Miyaura Coupling

| Component | Role in the Reaction | Examples for this compound |

|---|---|---|

| Aryl Halide | Electrophilic coupling partner | This compound |

| Organoboron Reagent | Nucleophilic coupling partner | Phenylboronic acid, alkylboronic esters |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org |

| Base | Activates the organoboron reagent | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, DMF |

Negishi Coupling and Organozinc Intermediates

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc compound and an organic halide. organic-chemistry.org Organozinc reagents are known for their high functional group tolerance and reactivity. units.it

Similar to the Suzuki-Miyaura coupling, the Negishi coupling with this compound would proceed via selective oxidative addition at the carbon-bromine bonds. The use of organozinc reagents, which can be prepared from the corresponding organic halides, provides a versatile route to a wide range of substituted products. units.it The reaction can be performed under mild conditions and often gives high yields. nih.gov

The preparation of the required organozinc intermediate from this compound would likely involve either direct insertion of zinc metal into one of the C-Br bonds or a halogen-zinc exchange reaction. The resulting organozinc species can then be coupled with another aryl or alkyl halide in the presence of a palladium or nickel catalyst. This approach allows for the stepwise and controlled introduction of different substituents onto the polyhalogenated aromatic core.

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for this compound

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organozinc |

| Catalyst | Typically Palladium | Palladium or Nickel organic-chemistry.org |

| Base Requirement | Essential for transmetalation | Not always required |

| Functional Group Tolerance | Generally very high researchgate.net | High units.it |

| Reagent Preparation | Boronic acids are often commercially available | Organozinc reagents often prepared in situ units.it |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides and amines. libretexts.orgwikipedia.org This reaction has seen significant development since its initial reports, with continuous improvements in catalyst systems expanding its substrate scope and functional group tolerance. wikipedia.org The reaction is of particular importance for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Amine Coordination & Deprotonation | An amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido intermediate. |

| Reductive Elimination | The C-N bond is formed as the product aryl amine is eliminated from the palladium complex, regenerating the Pd(0) catalyst. |

For a substrate like this compound, the presence of multiple reactive sites (two bromine atoms) introduces challenges and opportunities for selective C-N bond formation. The electronic effects of the fluorine atoms can influence the reactivity of the adjacent C-Br bonds, potentially allowing for regioselective amination under carefully controlled conditions. Research in this area often focuses on ligand development to tune the reactivity and selectivity of the palladium catalyst. organic-chemistry.org The use of sterically hindered and electron-rich phosphine (B1218219) ligands is a common strategy to promote efficient oxidative addition and reductive elimination, which are often the rate-limiting steps of the catalytic cycle. researchgate.net

Other Cross-Coupling Methodologies (e.g., Heck, Stille)

Beyond C-N bond formation, this compound is a versatile substrate for various other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org For this compound, a Heck reaction could be employed to introduce vinyl groups, leading to the formation of styrenic derivatives. The regioselectivity of the reaction would be a key consideration, depending on the reaction conditions and the nature of the alkene coupling partner. nih.gov

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org The catalytic cycle involves oxidative addition, transmetalation of the organic group from tin to palladium, and reductive elimination. wikipedia.org In the context of this compound, the Stille reaction could be used to introduce a wide variety of organic groups (R¹) by using an appropriate organotin reagent (R¹-Sn(Alkyl)₃). wikipedia.org The reaction's tolerance for many functional groups makes it a powerful tool for the synthesis of complex polyfluorinated aromatic compounds. uwindsor.ca

Table 2: Comparison of Heck and Stille Reactions

| Feature | Heck Reaction | Stille Reaction |

| Coupling Partner | Alkene | Organotin compound |

| Bond Formed | C-C (vinyl) | C-C (various organic groups) |

| Key Mechanistic Step | Migratory insertion of alkene | Transmetalation from tin |

| Byproducts | Halide salt | Organotin halide |

Chemoselectivity and Regioselectivity in Cross-Coupling of this compound Derivatives

The presence of two bromine atoms on the this compound ring makes chemoselectivity and regioselectivity critical aspects of its cross-coupling chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, it would involve the selective reaction of one C-Br bond while the other remains intact. This can often be achieved by controlling the stoichiometry of the reagents or by using a catalyst system that exhibits a high degree of selectivity.

Regioselectivity , on the other hand, pertains to the preferential reaction at a specific position on the aromatic ring. The electronic and steric environment created by the three fluorine atoms influences the reactivity of the two bromine atoms. Generally, the C-Br bond flanked by two fluorine atoms might be expected to have different reactivity compared to the C-Br bond with only one adjacent fluorine. The ability to control which bromine atom reacts first is crucial for the synthesis of well-defined, unsymmetrically substituted trifluorobenzene derivatives.

Achieving high levels of both chemo- and regioselectivity often requires careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. For instance, in Suzuki cross-coupling reactions of dihalosubstituted pyridazines, the choice of ligand has been shown to effectively switch the preferred coupling site. researchgate.net Similar strategies could be applicable to the cross-coupling of this compound, allowing for the stepwise and site-selective introduction of different substituents.

Organometallic Reactivity and Halogen-Metal Exchange

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for the preparation of organolithium and organomagnesium (Grignard) reagents.

Lithium-Halogen Exchange Reactions and Aryllithium Intermediates

Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a new organolithium species and an alkyl halide. wikipedia.org This reaction is generally very fast, often proceeding at low temperatures. harvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

For this compound, treatment with one equivalent of an alkyllithium reagent at low temperature would be expected to result in a bromine-lithium exchange, forming a 2-bromo-3,4,5-trifluorophenyllithium intermediate. The regioselectivity of this exchange can be influenced by the electronic effects of the fluorine substituents and the potential for chelation. wikipedia.org These aryllithium intermediates are highly reactive and can be trapped with various electrophiles to introduce a wide range of functional groups. The formation of aryne intermediates can sometimes be a competing side reaction, especially at higher temperatures. uni-muenchen.de

Magnesium-Halogen Exchange and Arylmagnesium Reagents

Magnesium-halogen exchange is another important method for the preparation of organometallic reagents, specifically Grignard reagents (R-MgX). clockss.org This reaction typically involves treating an organic halide with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). scribd.com The use of i-PrMgCl, often in the presence of lithium chloride (LiCl) which forms a "turbo-Grignard" reagent (iPrMgCl·LiCl), can significantly enhance the rate and efficiency of the exchange. nih.gov

Reacting this compound with a suitable Grignard reagent would lead to the formation of a 2-bromo-3,4,5-trifluorophenylmagnesium halide. These arylmagnesium reagents are generally more stable and less basic than their aryllithium counterparts, which can be advantageous in terms of functional group compatibility. uni-muenchen.de

Regioselective Magnesiation of Fluorinated Arenes

The regioselective functionalization of fluorinated arenes is of great interest due to the prevalence of such motifs in pharmaceuticals and agrochemicals. uni-muenchen.denih.gov Directed metalation, where a substituent directs the deprotonation or halogen-metal exchange to an adjacent position, is a powerful strategy for achieving regioselectivity.

In the context of fluorinated arenes, the fluorine atoms themselves can act as directing groups, influencing the site of magnesiation. While direct deprotonation (magnesiation) with magnesium amide bases is a common method for generating arylmagnesium reagents from fluorinated arenes, halogen-magnesium exchange offers an alternative route for substrates like this compound. uni-muenchen.denih.gov The regioselectivity of the bromine-magnesium exchange will be dictated by the electronic and steric environment of the two bromine atoms. The presence of ortho-fluorine atoms can influence the acidity of adjacent C-H bonds and the reactivity of C-Br bonds, thereby controlling the position of metalation. uni-muenchen.deharvard.edu The resulting regiodefined arylmagnesium reagents can then be used in subsequent reactions with electrophiles to generate a variety of polyfunctional fluorinated aromatic compounds. nih.gov

Table 3: Comparison of Aryllithium and Arylmagnesium Reagents

| Feature | Aryllithium Reagents | Arylmagnesium Reagents (Grignards) |

| Preparation | Lithium-halogen exchange with R-Li | Magnesium-halogen exchange with R-MgX |

| Reactivity | Highly reactive, strong bases | Moderately reactive, less basic |

| Stability | Generally less stable, require low temperatures | More stable, can often be handled at higher temperatures |

| Side Reactions | Prone to aryne formation | Less prone to aryne formation |

Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) is a powerful synthetic tool that utilizes a directing group to selectively deprotonate a specific ortho-position on an aromatic ring with a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with various electrophiles, allowing for precise functionalization. The efficiency and regioselectivity of DoM are highly dependent on the nature and position of the directing group and other substituents on the aromatic ring.

In the case of this compound, the fluorine atoms would be expected to act as powerful ortho-directing groups. However, a comprehensive search of scientific databases yields no specific studies detailing the application of DoM strategies to this particular molecule. The interplay between the directing influence of the three fluorine atoms and the potential for lithium-bromine exchange at two different positions presents a complex scenario that has not been experimentally explored or reported. Without such studies, any discussion of specific DoM strategies, including the optimal choice of base, reaction conditions, and resulting regioselectivity, remains purely speculative.

Halogen Migration Phenomena in Oligobromoarenes

Halogen migration, often referred to as the "halogen dance," is a base-induced isomerization reaction where a halogen atom on an aromatic ring migrates to a different position. This phenomenon is typically observed in polyhalogenated aromatic compounds upon treatment with strong bases and proceeds through a series of halogen-metal exchange and deprotonation-reprotonation steps.

While halogen migration is a known phenomenon in various bromoarenes, there is no documented evidence of this reaction occurring specifically with this compound in the current body of scientific literature. The presence of the three fluorine atoms would undoubtedly influence the electronic landscape of the aromatic ring and the stability of any potential lithiated intermediates, thereby affecting the thermodynamics and kinetics of any potential halogen migration. However, without experimental data, it is impossible to predict the likelihood, regioselectivity, or reaction conditions for such a transformation.

Substituent Effects and Reactivity of this compound

The reactivity of a substituted benzene ring is a delicate balance of the electronic and steric effects of its substituents. In this compound, the three strongly electronegative fluorine atoms significantly polarize the aromatic ring, while the two bulky bromine atoms introduce considerable steric hindrance.

Competition between deprotonation and lithium-bromine exchange: It is unclear which of these two pathways would be favored upon treatment with an organolithium reagent.

Regioselectivity of deprotonation: The directing effects of the three fluorine atoms could lead to deprotonation at the C6 position.

Regioselectivity of lithium-bromine exchange: The electronic environment created by the fluorine atoms could potentially differentiate the reactivity of the two bromine atoms at the C1 and C2 positions.

Advanced Spectroscopic Characterization of 1,2 Dibromo 3,4,5 Trifluorobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. For fluorinated aromatic compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of the molecular structure. rsc.org

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In derivatives of 1,2-Dibromo-3,4,5-trifluorobenzene, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org This significant downfield shift is attributed to the deshielding effect caused by the ring current in the aromatic system. libretexts.org

The precise chemical shift of an aryl proton is influenced by the nature and position of substituents on the benzene (B151609) ring. youtube.com Electron-donating groups will cause a shielding effect, shifting the signals of ortho and para protons upfield, while electron-withdrawing groups will have a deshielding effect, moving these signals downfield. youtube.com The coupling patterns (splitting of signals) between adjacent protons provide valuable information about their relative positions on the aromatic ring. Ortho coupling constants (³JHH) are typically in the range of 7–10 Hz, while meta coupling constants (⁴JHH) are smaller, around 2–3 Hz. wisc.edu For instance, in the ¹H NMR spectrum of p-bromotoluene, the benzylic protons appear as a singlet at 2.28 ppm, and the aromatic protons show as two doublets at 6.96 and 7.29 ppm due to the molecule's symmetry. libretexts.org

Carbon-13 (¹³C) NMR for Aromatic Framework Analysis

Carbon-13 NMR spectroscopy is instrumental in elucidating the carbon skeleton of a molecule. The chemical shifts of carbon atoms in the aromatic ring of this compound derivatives are sensitive to the electronic effects of the halogen substituents. nih.gov Due to the high symmetry of the benzene molecule, all carbon atoms are in the same chemical environment and a single chemical shift is observed at 128 ppm. docbrown.info

Halogen atoms induce significant shifts in the ¹³C signals of the carbons to which they are attached (ipso-carbons) and the adjacent carbons. Fluorine, being highly electronegative, causes a large downfield shift of the ipso-carbon. In contrast, the "heavy atom effect" of bromine can lead to an upfield shift of the carbon to which it is bonded. nih.gov The presence of multiple, different halogen substituents, as in this compound, results in a complex and informative ¹³C NMR spectrum, where each carbon atom in the ring can, in principle, be resolved. The substituent effects on ¹³C chemical shifts are generally additive, which can aid in the prediction and assignment of signals in polysubstituted benzenes. nih.gov

Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Coupling

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. acs.org It offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap and facilitates the analysis of molecules with multiple fluorine atoms. azom.comthermofisher.com

In derivatives of this compound, the ¹⁹F NMR spectrum will display distinct signals for each chemically non-equivalent fluorine atom. The chemical shifts of these signals are highly dependent on their position on the aromatic ring and the nature of the other substituents. nih.govresearchgate.net Furthermore, significant spin-spin coupling is observed between fluorine atoms (JFF) and between fluorine and hydrogen atoms (JHF). wikipedia.org These coupling constants, which can be observed over several bonds, provide crucial information for assigning the signals to specific fluorine atoms within the molecule. wikipedia.orghuji.ac.il

Multi-dimensional NMR Techniques for Structural Elucidation

For complex molecules like highly substituted derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for resolving overlapping signals and establishing connectivity between different atoms. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different parts of the molecule. libretexts.org

By combining the information from these multi-dimensional experiments, a detailed and unambiguous structural assignment of complex this compound derivatives can be achieved. science.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. libretexts.org

Characteristic Vibrational Modes of C-Br and C-F Bonds

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in derivatives of this compound give rise to characteristic absorption bands in the IR and Raman spectra.

C-F Stretching: The C-F stretching vibration typically appears in the region of 1000–1360 cm⁻¹ in the infrared spectrum. wikipedia.org These bands are often strong and can sometimes obscure C-H bands. wikipedia.orgyoutube.com In monofluorinated compounds, a strong band is observed between 1000 and 1110 cm⁻¹. wikipedia.org The presence of multiple fluorine atoms can lead to the splitting of this band into symmetric and asymmetric stretching modes. wikipedia.org

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom. This absorption is typically found in the range of 600–500 cm⁻¹. spectroscopyonline.com

Anharmonicity and Coupling Effects in Polyhalogenated Systems

In the vibrational spectra of molecules, the assumption of simple harmonic motion, while a useful first approximation, often fails to fully describe the observed phenomena. This is particularly true for complex molecules like this compound, where anharmonicity and coupling effects play a significant role. Anharmonicity refers to the deviation of a molecular vibration from a perfect harmonic oscillator, leading to the observation of overtones and combination bands in the spectra, albeit with lower intensities than the fundamental vibrations.

In polyhalogenated systems, the presence of multiple heavy halogen atoms and their interactions with the benzene ring's vibrational modes lead to intricate coupling effects. These couplings can occur between different vibrational modes within the same molecule (intramolecular) or between molecules in a condensed phase (intermolecular). For instance, the C-Br and C-F stretching vibrations can couple with the ring deformation modes, leading to shifts in their expected frequencies and changes in their intensities.

Fermi resonance is a specific and significant type of anharmonic coupling where an overtone or combination band has a similar energy to a fundamental vibrational mode. This interaction can cause a significant increase in the intensity of the otherwise weak overtone or combination band and a shift in the frequencies of both interacting bands. In the case of this compound, it is conceivable that overtones of low-frequency C-Br or C-F bending modes could interact with higher-frequency ring stretching modes, complicating the interpretation of the infrared and Raman spectra. The study of such anharmonic couplings provides deeper insights into the intramolecular potential energy surface of the molecule.

Inelastic Neutron Scattering (INS) for Low-Frequency Vibrations

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the low-frequency vibrational modes of molecules, particularly those involving the motion of heavy atoms. Unlike infrared and Raman spectroscopy, which are governed by selection rules based on changes in dipole moment and polarizability, respectively, INS is based on the scattering of neutrons by the nuclei of the atoms in the sample. The intensity of an INS peak is proportional to the scattering cross-section of the nucleus and the amplitude of its motion in that particular vibration.

This makes INS particularly well-suited for studying the low-frequency vibrations in this compound, such as the C-Br stretching and bending modes, as well as the torsional modes of the benzene ring. These vibrations are often weak or forbidden in IR and Raman spectra. Furthermore, INS can provide information about the density of vibrational states, which is a fundamental property of the molecule's dynamics.

While specific INS data for this compound is not available, studies on other halogenated benzenes have demonstrated the utility of this technique. For example, INS has been used to study the lattice dynamics and intermolecular interactions in crystalline halogenated benzenes, providing valuable information about the forces that govern their solid-state structures.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆HBr₂F₃, the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks having relative intensities of approximately 1:2:1, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Upon electron ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of bromine and fluorine atoms or molecules, as well as the fragmentation of the aromatic ring itself.

Table 1: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure | Expected m/z |

| [C₆HBr₂F₃]⁺ | Molecular Ion | 288, 290, 292 |

| [C₆HBrF₃]⁺ | Loss of a Bromine atom | 209, 211 |

| [C₆HBr₂F₂]⁺ | Loss of a Fluorine atom | 269, 271, 273 |

| [C₆HF₃]⁺ | Loss of two Bromine atoms | 130 |

| [C₅HBrF]⁺ | Ring Fragmentation | Various |

Note: The m/z values are nominal and depend on the specific isotopes present.

X-ray Diffraction for Solid-State Structure and Electron Density Mapping

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD analysis would provide detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding how the molecules pack in the crystal lattice and the nature of the non-covalent interactions, such as halogen bonding (Br···Br, Br···F) and π-π stacking interactions between the aromatic rings.

The resulting crystal structure would reveal the conformation of the molecule and the symmetry of the unit cell. While a crystal structure for this compound is not present in the Cambridge Structural Database (CSD), data for related compounds like 1,3,5-trifluorobenzene (B1201519) provides insight into the types of structures that can be expected. nih.gov

Furthermore, high-resolution X-ray diffraction can be used for electron density mapping. This advanced technique allows for the experimental determination of the electron density distribution within the crystal, providing insights into the nature of chemical bonding and intermolecular interactions. For this compound, this could be used to visualize the polarization of the C-Br and C-F bonds and to quantify the strength of any halogen bonds present in the solid state.

Computational and Theoretical Studies on 1,2 Dibromo 3,4,5 Trifluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds with high accuracy.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For 1,2-Dibromo-3,4,5-trifluorobenzene, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is found. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not readily published, the table below illustrates the kind of results that would be obtained, based on typical values for similar aromatic halogenated compounds.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C2-C1-C6 | 120.5 |

| C1-Br | 1.88 | C1-C2-C3 | 119.8 |

| C2-Br | 1.88 | C1-C2-Br | 120.1 |

| C3-F | 1.35 | C2-C3-F | 119.9 |

| C4-F | 1.34 | C3-C4-F | 120.0 |

| C5-F | 1.35 | C4-C5-F | 120.0 |

| C-H | 1.08 | H-C6-C1 | 120.2 |

Note: The values in this table are illustrative and based on general parameters for similar compounds. They are not the result of a specific calculation on this compound.

Electronic Structure Analysis (Electron Density Distribution, Frontier Orbitals)

Analysis of the electronic structure provides insights into the molecule's reactivity and properties. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Illustrative Electronic Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.5 D |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Reactivity Predictions and Transition State Analysis

DFT can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, one can determine reaction pathways and activation energies. This is valuable for predicting the regioselectivity and stereoselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, DFT could predict which of the halogen atoms is most likely to be displaced.

Ab Initio Molecular Orbital Theory

Ab initio (from first principles) molecular orbital theory is another class of quantum chemistry methods that does not rely on experimental data for its calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer a higher level of theoretical rigor, which is often used to benchmark DFT results. For a molecule like this compound, ab initio calculations would provide a very accurate determination of its geometry and electronic properties, serving as a gold standard for computational predictions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions like halogen bonds or hydrogen bonds. For this compound, a QTAIM analysis could precisely describe the C-Br and C-F bonds and investigate any potential intramolecular interactions between the adjacent bulky bromine atoms.

Intermolecular Interactions (e.g., Halogen Bonding)

A detailed computational analysis of the intermolecular interactions of this compound, including specific studies on halogen bonding, has not been identified in the current body of scientific literature. Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine atoms, influenced by the electron-withdrawing fluorine atoms on the benzene (B151609) ring, would be expected to participate in such interactions. However, specific computational studies quantifying the strength and nature of these bonds for this molecule are not documented.

Bond Critical Point Analysis

A Bond Critical Point (BCP) analysis, derived from the Quantum Theory of Atoms in Molecules (QTAIM), is a powerful tool to characterize chemical bonds and non-covalent interactions. This analysis identifies critical points in the electron density and analyzes their properties to reveal the nature of the interaction. A search for published research performing a BCP analysis specifically on this compound to characterize its covalent and potential non-covalent intramolecular and intermolecular interactions yielded no specific results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Such simulations could provide valuable insights into the conformational dynamics, solvation, and transport properties of this compound. At present, there are no available studies in the scientific literature that report the use of molecular dynamics simulations to investigate the behavior of this specific compound.

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing structure-reactivity relationships, predicting how the chemical structure of a molecule influences its reactivity. For this compound, computational models could be employed to understand how the positions of the bromine and fluorine substituents affect its reactivity in various chemical reactions. However, specific computational studies detailing such relationships for this molecule have not been published. While a synthesis of this compound has been reported, the associated literature does not delve into computational modeling of its reactivity. everand.com

Investigation of Intermediate Electronic States

The study of intermediate electronic states is crucial for understanding reaction mechanisms and photophysical properties. Computational methods can be used to calculate and characterize these transient states. A thorough search of scientific databases found no research dedicated to the computational investigation of intermediate electronic states of this compound.

Research Applications of 1,2 Dibromo 3,4,5 Trifluorobenzene in Organic Synthesis and Materials Science

A Versatile Building Block in the Synthesis of Complex Molecules

The presence of two reactive bromine atoms makes 1,2-Dibromo-3,4,5-trifluorobenzene an exceptional building block for the synthesis of intricate molecular architectures. These bromine atoms serve as handles for various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, this compound is a valuable participant in widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. researchgate.netmdpi-res.comresearchgate.net In a typical Suzuki-Miyaura coupling, the bromine atoms can be sequentially or simultaneously replaced by aryl, vinyl, or alkyl groups from boronic acids or their esters, enabling the construction of complex biaryl and polyaryl systems. researchgate.netmdpi-res.com Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, paving the way for the synthesis of conjugated systems with potential applications in electronics and photonics. bilpubgroup.commdpi.com The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent fluorine atoms, can be exploited for selective and stepwise functionalization, offering precise control over the final molecular structure.

| Cross-Coupling Reaction | Reactant | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Aryl-Alkynyl) |

Precursor for Polyfluoroarenes and Polyfunctionalized Aromatics

The trifluorinated benzene (B151609) core of this compound makes it an important precursor for the synthesis of polyfluoroarenes and other polyfunctionalized aromatic compounds. Polyfluorinated aromatic compounds are of significant interest due to their unique electronic properties, thermal stability, and biological activity.

Starting from this compound, the bromine atoms can be replaced with a variety of other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions. This allows for the introduction of nitro groups, amines, ethers, and other functionalities, leading to a wide range of highly substituted aromatic compounds. The fluorine atoms, while generally less reactive, can also participate in certain transformations under specific conditions, further expanding the synthetic possibilities.

Intermediates in the Synthesis of Specialty Chemicals and Materials

The versatility of this compound extends to its role as a key intermediate in the production of a variety of specialty chemicals and advanced materials.

Advanced Polymers and Coatings

This compound serves as a monomer or a cross-linking agent in the synthesis of advanced polymers with tailored properties. For instance, it can be used in the preparation of poly(arylene vinylene)s (PAVs) and poly(phenylene ethynylene)s (PPEs), which are classes of conjugated polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices. tandfonline.comnih.govrsc.org The incorporation of the trifluorophenyl moiety can enhance the thermal stability, solubility, and electronic properties of the resulting polymers. tandfonline.com

Liquid Crystals and Electronic Materials

The rigid, fluorinated aromatic core of this compound makes it a suitable building block for the synthesis of liquid crystals. nih.gov By attaching appropriate mesogenic groups through the functionalization of the bromine atoms, molecules with specific liquid crystalline phases and electro-optical properties can be designed. The fluorine atoms can influence the dielectric anisotropy and other physical properties of the final liquid crystal materials. nih.gov

Strategic Scaffolds for Exploring Novel Reaction Pathways

The unique arrangement of multiple reactive sites on this compound makes it an ideal scaffold for the exploration and development of novel reaction methodologies. The presence of both bromine and fluorine atoms allows for the investigation of selective activation and functionalization strategies.

Chemists can study the regioselectivity of various reactions, the influence of the fluorine atoms on the reactivity of the bromine atoms, and the development of new catalytic systems for the transformation of such polyhalogenated arenes. This exploration can lead to the discovery of new synthetic methods with broad applicability in organic chemistry.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1,2-Dibromo-3,4,5-trifluorobenzene Chemistry

Direct academic research detailing the synthesis and reactivity of this compound (CAS Number: 17299-94-4) is not extensively documented in publicly available literature. sigmaaldrich.com The compound is commercially available, which indicates that established, likely proprietary, synthetic routes exist. sigmaaldrich.com

However, key insights can be drawn from the well-documented chemistry of its precursors and isomers. The synthesis of polyhalogenated benzenes often starts from simpler fluorinated aromatics like 1,2,3-trifluorobenzene (B74907). guidechem.comresearchgate.net The functionalization of such precursors through electrophilic bromination or other halogenation techniques is a standard approach. The primary challenge in these syntheses is controlling the regioselectivity to obtain the desired isomer in high purity.

The reactivity of this compound is expected to be dominated by the two carbon-bromine bonds. These bonds are significantly more reactive than the highly stable carbon-fluorine bonds in common organometallic reactions. Therefore, reactions such as Grignard formation, lithium-halogen exchange, and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck, Sonogashira) are anticipated to occur selectively at the bromine-substituted positions. The electronic environment created by the three adjacent fluorine atoms likely influences the reactivity of the C-Br bonds, a subject ripe for detailed academic investigation.

Emerging Methodologies and Synthetic Challenges

The synthesis of specifically substituted polyhalogenated benzenes like this compound presents considerable challenges, primarily centered on achieving the correct substitution pattern (regiocontrol).

Synthetic Challenges:

Regioselectivity: Direct bromination of 1,2,3-trifluorobenzene would likely lead to a mixture of isomers, making the isolation of the pure 1,2-dibromo product difficult. The directing effects of the fluorine atoms must be carefully considered and controlled.

Multi-step Syntheses: Achieving the desired 1,2-dibromo substitution may require a multi-step approach involving protecting groups or directed ortho-metalation strategies, starting from a more elaborately substituted precursor.

Purification: The close boiling points and similar polarities of isomeric dibromotrifluorobenzenes make purification by distillation or standard chromatography a significant hurdle.

Emerging Methodologies: While specific methods for this compound are not published, emerging trends in synthetic chemistry could offer solutions.

Directed C-H Activation/Halogenation: Modern transition-metal-catalyzed C-H activation reactions, guided by a directing group, could provide a highly regioselective pathway to introduce the bromine atoms at specific positions, bypassing the issues of classical electrophilic substitution.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, time, stoichiometry) for hazardous or highly exothermic halogenation reactions, potentially improving selectivity and safety.

Organometallic Control: Advanced organometallic techniques, such as deprotonation-triggered halogen migrations or site-discriminating competitive halogen-metal permutations, have been used to control functionalization in related molecules like 1,2,3-trifluorobenzene and could be adapted for more complex targets. researchgate.net

Untapped Reactivity and Functionalization Potential

The true synthetic value of this compound lies in its potential for selective, stepwise functionalization. The two bromine atoms are not electronically equivalent due to the unsymmetrical fluorine substitution pattern, suggesting that they may exhibit different reactivities.

Potential Functionalization Pathways:

Selective Mono-functionalization: Under carefully controlled conditions (e.g., low temperatures, specific organometallic reagents), it might be possible to selectively react one of the two C-Br bonds, leaving the other intact for a subsequent, different transformation. This would make the compound a valuable scaffold for building highly complex, multi-substituted aromatic systems.

Orthogonal Reactivity: The C-Br and C-F bonds offer orthogonal reactivity. The C-Br bonds can be functionalized using palladium-catalyzed cross-coupling, while the C-F bonds could potentially undergo nucleophilic aromatic substitution (SNAr) under harsh conditions or with highly activated nucleophiles.

Benzyne (B1209423) Formation: Treatment with a strong base could potentially lead to the formation of a highly reactive fluorinated benzyne intermediate via elimination of HBr, opening pathways to unique cycloaddition reactions.

Below is a table outlining the potential for this compound as a building block in cross-coupling reactions, a cornerstone of modern organic synthesis.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C | Synthesis of biaryls, complex pharmaceuticals |

| Stille Coupling | Organostannanes | C-C | Creation of complex organic molecules |

| Heck Coupling | Alkenes | C-C | Formation of substituted styrenes |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Introduction of alkynyl groups for materials/pharma |

Prospects for Computational Chemistry in Predicting Novel Transformations

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool to predict and understand the behavior of this compound.

Potential Applications of Computational Chemistry:

Reaction Energetics and Mechanisms: DFT calculations can model the transition states and reaction pathways for various transformations, such as lithium-halogen exchange at each of the two bromine positions. This can predict which site is more kinetically or thermodynamically favored to react, guiding experimental design for selective functionalization.

Spectroscopic Prediction: Computational methods can accurately predict NMR spectra (1H, 13C, 19F), which would be invaluable for characterizing the compound and its reaction products, especially when dealing with mixtures of isomers. magritek.com

Molecular Properties: Key electronic properties like the electrostatic potential map, bond dissociation energies for the C-Br and C-F bonds, and frontier molecular orbital (HOMO/LUMO) energies can be calculated. These properties provide fundamental insights into the molecule's reactivity, stability, and potential as an electronic material component.

Designing Novel Reactions: Computational screening could identify promising, yet untested, reaction conditions or novel catalytic systems that could unlock unique reactivity patterns for this specific molecule.

The study of related molecules like 5-Bromo-1,2,3-trifluorobenzene has already demonstrated the power of combining NMR spectroscopy with computational analysis to understand complex spin systems. magritek.com Applying these methods to this compound is a logical and promising next step to unlock its full potential for chemical innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。